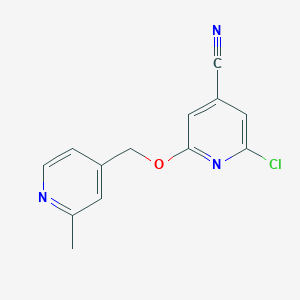

![molecular formula C18H23FN2O2 B10771105 [3H]robalzotan](/img/structure/B10771105.png)

[3H]robalzotan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

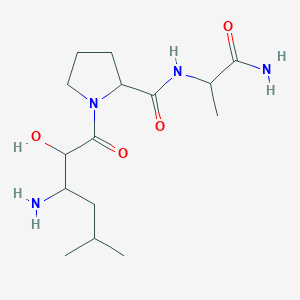

Descripción

Inicialmente fue investigado por AstraZeneca por su potencial como antidepresivo y más tarde para otras indicaciones como el síndrome del intestino irritable . El compuesto ha demostrado la capacidad de revertir completamente la inhibición mediada por autorreceptores de la liberación de serotonina inducida por inhibidores selectivos de la recaptación de serotonina como la citalopram en estudios con roedores .

Métodos De Preparación

La síntesis de [3H]robalzotan implica varios pasos:

Esterificación: El ácido 4-fluoro-3-hidroxibenzoico se esterifica con ortoformiato de trimetilo y ácido sulfúrico para dar el éster metílico.

Condensación: El éster metílico se condensa con bromuro de propargilo usando carbonato de potasio en acetona, produciendo el éter correspondiente.

Ciclización: El éter se cicla mediante calentamiento en N,N-dietilanilina para formar 8-fluoro-2H-1-benzopiran-5-carboxilato de metilo.

Hidrólisis: El éster metílico se hidroliza con hidróxido de sodio en etanol en reflujo para producir el ácido libre.

Amidación: El ácido libre se hace reaccionar con cloruro de tionilo y luego con amoníaco para formar la carboxamida.

Nitración: La carboxamida se nitra con nitrito de sodio y yodo para producir 8-fluoro-3-nitro-2H-1-benzopiran-5-carboxamida.

Hidrogenación: El compuesto nitro se somete a hidrogenación con borohidruro de sodio en isopropanol para producir el compuesto 3,4-dihidro, que se reduce aún más en el grupo nitro con hidrógeno y níquel de Raney en etanol/tetrahidrofurano para proporcionar 3-amino-8-fluoro-3,4-dihidro-2H-1-benzopiran-5-carboxamida racémica.

Resolución óptica: El compuesto racémico se resuelve con ácido L-(+)-tartárico para obtener el derivado 3®-amino.

Alquilación: El derivado 3®-amino se alquila con ciclobutanona y cianoborohidruro de sodio en metanol/ácido acético para obtener robalzotan.

Análisis De Reacciones Químicas

[3H]robalzotan sufre varios tipos de reacciones químicas:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el borohidruro de sodio o el hidrógeno con un catalizador como paladio sobre carbono.

Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, particularmente en el átomo de flúor, utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.

Hidrogenación: El compuesto se puede hidrogenar utilizando gas hidrógeno y un catalizador como níquel de Raney o paladio sobre carbono.

Aplicaciones Científicas De Investigación

Química: Sirve como compuesto modelo para estudiar antagonistas selectivos del receptor 5-HT1A.

Biología: El compuesto se utiliza en investigación para comprender el papel de los receptores 5-HT1A en la liberación de serotonina y sus implicaciones en la regulación del estado de ánimo.

Medicina: Inicialmente investigado como un posible antidepresivo, también se ha estudiado por sus efectos sobre el síndrome del intestino irritable y otros trastornos gastrointestinales

Mecanismo De Acción

[3H]robalzotan ejerce sus efectos antagonizando selectivamente el receptor 5-HT1A. Este receptor participa en la inhibición mediada por autorreceptores de la liberación de serotonina. Al bloquear este receptor, [3H]robalzotan puede revertir la inhibición de la liberación de serotonina inducida por inhibidores selectivos de la recaptación de serotonina, lo que aumenta los niveles de serotonina en la hendidura sináptica .

Comparación Con Compuestos Similares

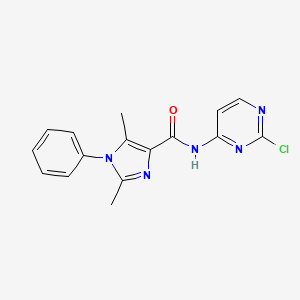

[3H]robalzotan es similar a otros antagonistas del receptor 5-HT1A como ebalzotan y UH-301. Es único por su alta selectividad y su capacidad para revertir completamente la inhibición mediada por autorreceptores de la liberación de serotonina. Esto lo convierte en una herramienta valiosa para estudiar el papel de los receptores 5-HT1A en varios procesos fisiológicos y patológicos .

Compuestos similares

Ebalzotan: Otro antagonista selectivo del receptor 5-HT1A con aplicaciones similares.

Propiedades

Fórmula molecular |

C18H23FN2O2 |

|---|---|

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-6-tritio-3,4-dihydro-2H-chromene-5-carboxamide |

InChI |

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1/i7T |

Clave InChI |

MQTUXRKNJYPMCG-FZQCOGARSA-N |

SMILES isomérico |

[3H]C1=CC(=C2C(=C1C(=O)N)C[C@H](CO2)N(C3CCC3)C4CCC4)F |

SMILES canónico |

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)

![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)

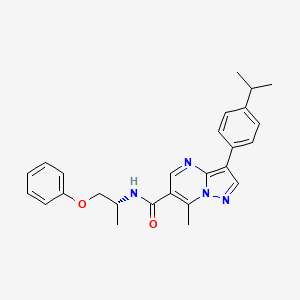

![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)

![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)

![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)